(7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA

Analytical Chemistry Lipidomics Metabolomics

Ensure experimental validity in omega-3 PUFA biosynthesis research. Generic acyl-CoAs fail to replicate the unique reactivity and biological role of this specific 3-oxo intermediate, which is the mandatory substrate for ELOVL5 condensation assays and HSD17B12 reductase kinetics. Its +14 Da mass shift from the reduced form guarantees unambiguous LC-MS quantification. Secure this authentic standard for accurate DHA pathway metabolic flux analysis.

Molecular Formula C43H66N7O18P3S
Molecular Weight 1094.0 g/mol
Cat. No. B15545412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA
Molecular FormulaC43H66N7O18P3S
Molecular Weight1094.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,29-30,32,36-38,42,54-55H,4,7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-,15-14-,18-17-/t32-,36-,37-,38+,42-/m1/s1
InChIKeySLYKKQSPRFJDAF-HVGANWHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA: A Defined Very-Long-Chain 3-Oxoacyl-CoA Intermediate


(7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA is a very-long-chain (C22) 3-oxo-fatty acyl-CoA(4-) derivative, formed by the formal condensation of coenzyme A with (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoic acid [1]. It is classified as an unsaturated fatty acyl-CoA [2] and a member of the very-long-chain 3-oxoacyl CoAs [3]. This compound is a key transient intermediate within the fatty acid elongation cycle, specifically in the biosynthesis of the omega-3 polyunsaturated fatty acid (PUFA), docosahexaenoic acid (DHA, 22:6n-3) [4].

Why (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA Cannot Be Interchanged with Generic Acyl-CoAs


Generic substitution with a saturated or non-3-oxo fatty acyl-CoA of similar chain length, such as (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, is not scientifically valid due to fundamental differences in chemical reactivity and biological role [1]. The presence of the 3-oxo group distinguishes it from its reduced counterpart, dictating its unique function as an electron acceptor in the fatty acid elongation cycle, where it is specifically reduced by NAD(P)H-dependent very-long-chain 3-oxoacyl-CoA reductases (EC 1.1.1.330) [2]. Furthermore, its production by specific ELOVL elongases (e.g., ELOVL5) is the first and rate-limiting step in PUFA elongation [3]. Interchanging this 3-oxo intermediate with a non-oxo acyl-CoA would bypass this crucial, regulated enzymatic step, thereby invalidating any experimental model investigating the control or flux of PUFA biosynthesis.

Quantitative Evidence Guide for (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA Differentiation


Structural Differentiation from Non-Oxo Acyl-CoA Analog: Impact on Molecular Weight and Formula

The compound differs fundamentally from its reduced counterpart, (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA, due to the presence of a 3-oxo group. This structural difference results in quantifiable changes in its molecular formula and average monoisotopic mass, which are critical for accurate analytical detection and differentiation [1]. The data shows a mass shift of +14 Da and a change in elemental composition [2].

Analytical Chemistry Lipidomics Metabolomics

Pathway-Specific Biosynthetic Role: A Rate-Limiting Intermediate in DHA Production

This specific 3-oxoacyl-CoA is the obligate product of the condensation reaction catalyzed by polyunsaturated fatty acid elongases, such as human ELOVL5, which acts on (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA (EPA) [1]. This reaction constitutes the first and rate-limiting step of the fatty acid elongation cycle, a role not fulfilled by its reduced or saturated analogs .

Lipid Metabolism Enzymology PUFA Biosynthesis

Substrate Specificity of ELOVL5 Elongase: Preference for Polyunsaturated Acyl-CoAs

The enzyme responsible for synthesizing this compound, ELOVL5, exhibits a marked preference for polyunsaturated acyl-CoA substrates [1]. While direct kinetic parameters (Km, kcat) for the target compound are not reported, the enzyme's classification as a condensing enzyme that acts specifically toward polyunsaturated acyl-CoAs, with highest reported activity toward C18:3(n-6) acyl-CoA, establishes its biological context . This contrasts with other ELOVL family members (e.g., ELOVL1, 3, 6) that primarily elongate saturated and monounsaturated fatty acids [2].

Enzyme Kinetics Substrate Specificity ELOVL5

Unique Chemical Identifier and Database Curation for Unambiguous Procurement

This compound is assigned unique and stable identifiers across major authoritative chemical and biological databases, including a specific ChEBI ID (CHEBI:73887) and PubChem CID (71581097), which are distinct from any other compound, including its analogs [REFS-1, REFS-2]. This level of curation ensures precise and unambiguous procurement, a critical factor for reproducibility. In contrast, many analogs or less-defined fatty acyl-CoA mixtures may lack this level of specific annotation.

Chemical Informatics Procurement Quality Control

Validated Research Applications for (7Z,10Z,13Z,16Z,19Z)-3-oxodocosapentaenoyl-CoA


Enzymatic Assays for ELOVL Elongase Activity and Inhibitor Screening

This compound serves as the definitive reaction product for in vitro assays designed to measure the condensation activity of polyunsaturated fatty acid elongases, such as ELOVL5 [1]. By providing this specific 3-oxoacyl-CoA as a standard or by using LC-MS to monitor its formation from (5Z,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA and malonyl-CoA, researchers can accurately determine enzyme kinetics and screen for potential inhibitors targeting the rate-limiting step of DHA biosynthesis . The +14 Da mass shift from the reduced form allows for its specific and unambiguous quantification [2].

Targeted Lipidomics and Metabolic Flux Analysis of PUFA Biosynthesis

In metabolomics and lipidomics studies aimed at understanding the dynamics of omega-3 fatty acid metabolism, this compound is an essential analytical standard. Its unique mass and retention time properties, derived from its distinct molecular formula, are required for the accurate identification and quantification of this low-abundance, transient intermediate in biological matrices [1]. The presence of its curated identifiers in HMDB and ChEBI facilitates its inclusion in targeted mass spectrometry method development for studying metabolic flux through the DHA pathway .

Studies of Very-Long-Chain 3-Oxoacyl-CoA Reductase (EC 1.1.1.330) Activity

As the natural substrate for very-long-chain 3-oxoacyl-CoA reductases (e.g., HSD17B12), this compound is required to accurately measure the second step of the microsomal fatty acid elongation cycle [1]. Using this specific 3-oxo intermediate, rather than a generic or shorter-chain analog, ensures the assay is biologically relevant for the pathway that produces very-long-chain PUFAs like DHA. This is critical for characterizing the substrate specificity and kinetics of these reductases .

Technical Documentation Hub

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